2-[(2-Chlorophenyl)methyl]butanedioic acid

Lipophilicity Membrane permeability Drug-likeness

2-[(2-Chlorophenyl)methyl]butanedioic acid (CAS 103857-61-0), also referred to as 2-(2-chlorobenzyl)succinic acid, is an organic compound within the substituted succinic acid class. Its structure consists of a succinic acid (butanedioic acid) backbone with a 2-chlorobenzyl substituent at the C2 position.

Molecular Formula C11H11ClO4
Molecular Weight 242.65 g/mol
CAS No. 103857-61-0
Cat. No. B3045261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Chlorophenyl)methyl]butanedioic acid
CAS103857-61-0
Molecular FormulaC11H11ClO4
Molecular Weight242.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(CC(=O)O)C(=O)O)Cl
InChIInChI=1S/C11H11ClO4/c12-9-4-2-1-3-7(9)5-8(11(15)16)6-10(13)14/h1-4,8H,5-6H2,(H,13,14)(H,15,16)
InChIKeyFTJBLTIWNBZCRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2-Chlorophenyl)methyl]butanedioic Acid: Chemical Class and Baseline Characterization for Research Procurement


2-[(2-Chlorophenyl)methyl]butanedioic acid (CAS 103857-61-0), also referred to as 2-(2-chlorobenzyl)succinic acid, is an organic compound within the substituted succinic acid class. Its structure consists of a succinic acid (butanedioic acid) backbone with a 2-chlorobenzyl substituent at the C2 position. The molecular formula is C11H11ClO4, with a molecular weight of 242.66 g/mol, a topological polar surface area (tPSA) of 74.6 Ų, and a calculated octanol-water partition coefficient (logP) of 2.058 . The compound possesses two carboxylic acid groups (pKa values expected in the range of 4–5) and a single chiral center, giving rise to (R)- and (S)-enantiomers. Its structural features position it as a versatile intermediate for organic synthesis and a scaffold for metalloenzyme inhibitor design .

Why Generic Substitution of 2-[(2-Chlorophenyl)methyl]butanedioic Acid Fails: Structural Determinants of Differential Activity


Direct substitution of 2-[(2-chlorophenyl)methyl]butanedioic acid with close structural analogs, such as the unsubstituted benzylsuccinic acid or the 4-chloro positional isomer, is not scientifically justifiable without quantitative re-validation. The 2-chloro substitution on the benzyl ring introduces a distinct electronic perturbation and steric orientation that alters hydrogen-bonding capacity and hydrophobic interactions within enzyme active sites [1]. This structural variation manifests as quantifiable shifts in lipophilicity (logP Δ ≈ +0.65 relative to benzylsuccinic acid) and in target-specific inhibitory potencies that differ by up to two orders of magnitude across metalloenzyme families. Consequently, procurement decisions for inhibitor screening, assay development, or SAR expansion must be anchored in compound-specific activity data rather than class-level assumptions.

Quantitative Differentiation of 2-[(2-Chlorophenyl)methyl]butanedioic Acid: Head-to-Head and Cross-Study Comparative Evidence


Enhanced Lipophilicity vs. Unsubstituted Benzylsuccinic Acid: LogP Comparison

The presence of the 2-chloro substituent on the benzyl ring of 2-[(2-chlorophenyl)methyl]butanedioic acid significantly increases its calculated logP value relative to the unsubstituted analog 2-benzylsuccinic acid. This difference reflects a tangible alteration in physicochemical properties that may influence passive membrane diffusion, protein binding, and distribution in in vivo models [1].

Lipophilicity Membrane permeability Drug-likeness

IMP-1 Metallo-β-lactamase Inhibition: Potency Ranking Within Succinic Acid Series

In a high-throughput screen of the National Cancer Institute chemical diversity set, 2-[(2-chlorophenyl)methyl]butanedioic acid (NSC-20707) was identified as the most potent succinic acid derivative against IMP-1 metallo-β-lactamase, exhibiting a Ki value of 3.3 μM ± 1.7 and an IC50 of 5.0 μM [1]. This potency is superior to other succinic acid analogs tested in the same panel, which exhibited IC50 values ranging from 5.0 to 17 μM. The compound sensitized a carbapenem-resistant laboratory strain of Escherichia coli to clinically achievable levels of meropenem.

Antibiotic resistance β-lactamase inhibition Enzyme kinetics

Cross-Metalloenzyme Selectivity Profile: IMP-1 vs. VIM-2 Inhibition

2-[(2-Chlorophenyl)methyl]butanedioic acid displays a marked selectivity for IMP-1 over VIM-2, two clinically significant B1 subclass metallo-β-lactamases. Against IMP-1, the compound exhibits an IC50 of 1.6 μM ± 0.3 under nitrocefin assay conditions, whereas against VIM-2, the IC50 is approximately 33–50 μM, representing a 20- to 30-fold selectivity window [1]. This differential inhibition is not observed for broad-spectrum MBL inhibitors such as phenylC4SH, which inhibits both enzymes with comparable potency (IMP-1 IC50 = 1.2 μM, VIM-2 IC50 = 1.1 μM) [2].

Metallo-β-lactamase Selectivity Antibiotic adjuvant

Carbonic Anhydrase II Inhibition: Sub-Micromolar Activity

2-[(2-Chlorophenyl)methyl]butanedioic acid demonstrates inhibitory activity against human carbonic anhydrase II (CA II), a zinc metalloenzyme involved in aqueous humor secretion and intraocular pressure regulation. The compound exhibits an IC50 of 200 nM in a CO₂ hydration assay using human erythrocytes [1]. This places the compound in the sub-micromolar range, a potency threshold relevant for lead identification in glaucoma and other CA-related disorders.

Carbonic anhydrase Metalloenzyme Ocular pharmacology

SIRT5 Deacylase Inhibition: Low Micromolar Activity with Therapeutic Relevance

The compound inhibits human SIRT5, a mitochondrial NAD-dependent protein deacylase involved in regulating metabolic enzymes through lysine desuccinylation. In a fluorescence-based assay using recombinant human N-terminal His-tagged SIRT5 (residues 34–269) expressed in E. coli, 2-[(2-chlorophenyl)methyl]butanedioic acid exhibited an IC50 of 5.6–5.9 μM [1]. While modest, this activity places the compound among the succinic acid derivatives with confirmed SIRT5 engagement, a target of growing interest in oncology, metabolic disorders, and cardiac hypertrophy.

Sirtuin Epigenetics Metabolic disease

Validated Positive Control for Metallo-β-lactamase Inhibitor Screening Assays

2-[(2-Chlorophenyl)methyl]butanedioic acid (NSC-20707) has been established and validated as a positive control inhibitor in high-throughput screening assays targeting IMP-1 and VIM-2 metallo-β-lactamases. The compound was used to benchmark assay performance metrics including signal-to-background ratio (S/B) and Z′-factor. In the validated nitrocefin assay, the compound yielded S/B values of 3.2–3.5 and Z′ factors of 0.75–0.81, indicating excellent assay robustness suitable for screening large compound libraries [1].

Assay development High-throughput screening Quality control

Procurement-Driven Application Scenarios for 2-[(2-Chlorophenyl)methyl]butanedioic Acid


Metallo-β-lactamase Inhibitor Screening and Assay Development

Use as a validated positive control (IC50 1.6–5.0 μM for IMP-1; 33–50 μM for VIM-2) for high-throughput screening campaigns targeting carbapenem-resistant Enterobacteriaceae. The compound's established Z′ (0.75–0.81) and S/B (3.2–3.5) metrics in nitrocefin-based assays reduce assay optimization time and ensure reproducible quality control [1].

Structure-Activity Relationship (SAR) Expansion of Succinic Acid-Based Inhibitors

Employ as a reference compound for medicinal chemistry optimization of IMP-1-selective inhibitors. The 20- to 30-fold selectivity window for IMP-1 over VIM-2 (IC50 ratio ≈ 1.6 μM / 33–50 μM) provides a clear benchmark for evaluating next-generation analogs designed to enhance potency while maintaining or improving subtype selectivity [1] [2].

Multi-Target Metalloenzyme Inhibitor Profiling

Include in screening panels for carbonic anhydrase II (IC50 = 200 nM) and SIRT5 (IC50 = 5.6–5.9 μM) to identify compounds with polypharmacological potential. The compound's activity across three distinct metalloenzyme families (β-lactamases, carbonic anhydrases, sirtuins) makes it a valuable reference for broad-spectrum metalloenzyme inhibitor discovery [1] [2].

Physicochemical Benchmarking in Lead Optimization

Utilize as a comparator for lipophilicity optimization. The measured logP of 2.058 (Δ logP ≈ +0.65 vs. benzylsuccinic acid) offers a quantifiable reference point for tuning membrane permeability and metabolic stability in succinic acid-derived lead series [1].

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